molecular formula C12H18BFN2O2 B1407395 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1704063-92-2

4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No. B1407395
CAS RN: 1704063-92-2
M. Wt: 252.1 g/mol
InChI Key: CTZZIMUPKCKUNQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid” is C12H18BFN2O2. The InChI code is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is 252.1 g/mol.

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid could be considered in relation to its structural similarities with fluorinated biphenyls and benzoxaboroles, substances known for their significance in synthesis processes. For instance, a study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate in the production of anti-inflammatory materials. The study underscores the importance of an easily performed synthesis for such compounds, suggesting the potential utility of related fluorinated compounds in synthesis processes (Qiu et al., 2009).

Chemosensors and Analytical Chemistry

Fluorinated compounds, including those structurally related to 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, find extensive applications in the development of chemosensors. Roy (2021) highlights the role of 4-Methyl-2,6-diformylphenol (DFP) based compounds in detecting a variety of analytes. Given the high selectivity and sensitivity of such chemosensors, it's plausible that structurally related fluorinated compounds could offer similar utilities (Roy, 2021).

Biomedical Applications and Biosensors

Phenylboronic acids and their derivatives, akin to 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, are noteworthy for their biomedical applications. Adamczyk-Woźniak et al. (2009) provide an extensive review on benzoxaboroles, emphasizing their biological activity and clinical applications, including their role as molecular receptors and in drug synthesis (Adamczyk-Woźniak et al., 2009). Similarly, Anzai (2016) reviews the progress in electrochemical biosensors based on phenylboronic acid and its derivatives, underlining their potential in detecting various biomolecules and ions (Anzai, 2016).

Safety and Hazards

While specific safety and hazard information for “4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid” is not available, boronic acids in general can be harmful if swallowed . They may also cause skin and eye irritation . Proper handling and storage are necessary to ensure safety .

properties

IUPAC Name

[4-fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZZIMUPKCKUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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